N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-6-4-13(5-7-14)9-21-18(25)10-24-19(15-11-29-12-16(15)23-24)22-20(26)17-3-2-8-28-17/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKWPDKJPAODIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan-2-carboxamide group: This step often involves the use of coupling reagents to attach the furan-2-carboxamide moiety to the thieno[3,4-c]pyrazole core.
Attachment of the 4-methoxybenzyl group: This step typically involves a nucleophilic substitution reaction where the 4-methoxybenzylamine is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives with additional functional groups, while reduction could lead to simpler derivatives with fewer functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound contains a thieno[3,4-c]pyrazole core, which is often associated with various biological activities. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The unique structure allows for interactions with multiple biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Effects
The thieno[3,4-c]pyrazole framework is also linked to anti-inflammatory activity. Studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have indicated potential binding affinities that warrant further investigation into its use as an anti-inflammatory agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps:
- Formation of the thieno[3,4-c]pyrazole framework.
- Functionalization to introduce furan and carboxamide groups.
Table 1: Synthesis Steps and Key Reagents
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thioamide derivatives |
| 2 | Alkylation | Furan derivatives |
| 3 | Amidation | Amine sources |
Case Studies and Experimental Findings
Several studies have documented the biological activities of similar compounds:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that thieno[3,4-c]pyrazole derivatives demonstrated up to 86% growth inhibition in specific cancer cell lines (e.g., OVCAR-8 and NCI-H40) . The compound's mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
In another investigation, docking studies indicated that derivatives similar to this compound could effectively bind to the active site of 5-lipoxygenase . This suggests potential for further development as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thieno[3,4-c]pyrazole vs. Thiazole Derivatives
- Target Compound: Thieno[3,4-c]pyrazole core with fused thiophene and pyrazole rings.
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Replaces thienopyrazole with a thiazole ring (C₁₈H₁₇N₃O₄S, MW: 371.4 g/mol).
Thienopyrazole vs. Benzothiazole Derivatives
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (): Features a benzothiazole-thiazolidinone core. The thiazolidinone ring introduces a ketone group, enhancing polarity but reducing metabolic stability compared to thienopyrazole.
Substituent Effects
Positional Isomerism of Methoxy Groups
- Target Compound : 4-Methoxybenzyl (para-substitution) optimizes steric and electronic interactions for planar binding pockets.
- N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (): Replaces methoxy with 2,3-dimethylphenyl (C₂₀H₁₉N₃O₃S, MW: 381.45 g/mol). Methyl groups increase lipophilicity but reduce hydrogen-bonding capacity.
Electron-Withdrawing vs. Electron-Donating Groups
Biological Activity
The compound N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a member of the thieno[3,4-c]pyrazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole core, which is known for its significant biological activities, including anti-inflammatory and anticancer properties.
1. Antioxidant Activity
Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit notable antioxidant properties. For instance, compounds in this class were shown to protect erythrocytes from oxidative damage caused by environmental toxins such as 4-nonylphenol. The protective effects were quantified by measuring the percentage of altered erythrocytes under various treatment conditions:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound with Amino-Carboxamide | 0.6 ± 0.16 |
| Compound with Methoxyphenyl | 28.3 ± 2.04 |
This data indicates that the compound significantly reduces the oxidative stress effects compared to the control group exposed to toxins .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds have also been reported to possess anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) and cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models of disease .
3. Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been the subject of extensive research. These compounds have shown efficacy against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). In vitro studies indicated that specific derivatives exhibited IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 13.42 |
| Compound B | MDA-MB-231 | 28.89 |
These findings highlight the selective toxicity of these compounds towards cancer cells while sparing normal cells .
Study on Antioxidant Properties
A study conducted on Nile fishes (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced erythrocyte malformations caused by toxic exposure. The study concluded that these compounds could serve as effective antioxidants in aquaculture settings .
Study on Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory effects of various thieno[3,4-c]pyrazole derivatives in animal models of arthritis. The results indicated a marked decrease in inflammatory markers and improvement in clinical scores for treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Answer: The synthesis of structurally analogous compounds (e.g., thieno-pyrazole and furan-carboxamide derivatives) typically involves multi-step protocols. For example, coupling reactions between pyrazole-thieno intermediates and activated furan-carboxamide moieties are common. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and stability .
- Catalyst use : Palladium on carbon (Pd/C) may enhance yields in hydrogenation steps .
- Yield optimization : Adjusting temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) improves efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer: A combination of analytical techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., furan C=O at ~160 ppm, thieno protons at δ 6.5–7.5) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 456.12) .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water gradient) .
- X-ray crystallography : Resolve stereochemistry (e.g., SHELX refinement for unit cell parameters) .
Q. What preliminary biological assays are recommended to screen for activity?
- Answer: Initial screens should focus on target-specific assays:
- Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination via fluorometric methods) .
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Answer: Systematic modifications to the core structure are key:
- Substituent variation : Replace the 4-methoxybenzyl group with halogenated or bulky aryl groups to assess steric/electronic effects .
- Bioisosteric replacement : Swap the thieno-pyrazole ring with triazolo-pyridazine to evaluate binding affinity .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) against targets like COX-2 or EGFR .
Q. How should researchers address contradictory bioactivity data across assays?
- Answer: Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response validation : Repeat assays at 5–8 concentrations to confirm trends .
- Selectivity profiling : Compare activity against related enzymes (e.g., kinase panel screening) .
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation .
Q. What crystallographic methods are suitable for resolving ambiguous stereochemistry?
- Answer: Single-crystal X-ray diffraction is the gold standard:
- Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 292 K .
- Refinement : SHELXL-2018 for anisotropic displacement parameters and R-factor minimization (target R₁ < 0.05) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Answer: Address physicochemical limitations:
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug design : Esterify carboxyl groups for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PLGA polymers for sustained release .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results between MTT and apoptosis assays: How to resolve?
- Answer: Discrepancies may arise from assay mechanisms:
- MTT limitations : MTT measures metabolic activity, not direct cell death. Confirm with Annexin V/PI flow cytometry .
- Time-dependent effects : Extend incubation periods (e.g., 72 hours vs. 24 hours) .
- Check impurities : HPLC-MS to rule out cytotoxic byproducts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
